Dibutylzinc

Vue d'ensemble

Description

Zinc dibutyldithiocarbamate: is an organozinc compound with the chemical formula C₁₈H₃₆N₂S₄Zn . It is commonly used as a rubber vulcanization accelerator, which helps speed up the curing process of rubber. This compound is also known for its applications in various industrial processes due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc dibutyldithiocarbamate can be synthesized using several methods, including the aqueous solution method, wet alkali method, and solvent method. The wet alkali method and solvent method are the most commonly used. In the wet alkali method, dibutylamine, carbon disulfide, and sodium hydroxide are reacted in water to form sodium dibutyldithiocarbamate, which is then reacted with zinc sulfate or hydrochloride to produce zinc dibutyldithiocarbamate . The solvent method involves dissolving carbon disulfide in an organic solvent like xylene and reacting it with a solution containing zinc oxide and dibutylamine .

Industrial Production Methods: The industrial production of zinc dibutyldithiocarbamate typically involves the wet alkali method due to its efficiency and cost-effectiveness. this method generates a significant amount of wastewater containing sodium sulfate or sodium chloride, which poses environmental challenges . Recent advancements have focused on developing cleaner and more environmentally friendly methods, such as the anhydrous solvent method, which avoids the generation of salt-containing wastewater .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc dibutyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its high reactivity with sulfur-containing compounds, making it an effective catalyst in rubber vulcanization .

Common Reagents and Conditions: Common reagents used in reactions with zinc dibutyldithiocarbamate include sulfur, carbon disulfide, and various organic solvents. The reactions typically occur under controlled temperature conditions to ensure optimal product yield and quality .

Major Products Formed: The major products formed from reactions involving zinc dibutyldithiocarbamate include vulcanized rubber and other sulfur-containing compounds. These products are essential in the manufacturing of various rubber goods, including tires, seals, and gaskets .

Applications De Recherche Scientifique

Catalytic Applications

1.1 Polymerization Catalysts

Dibutylzinc has been recognized for its effectiveness as a catalyst in the polymerization of cyclic esters, which is crucial for producing biodegradable polymers. Studies have demonstrated that DBZ can initiate the ring-opening polymerization (ROP) of lactones such as ε-caprolactone and rac-lactide, leading to the formation of polyesters with tailored properties. The resulting polymers exhibit low toxicity and are suitable for biomedical applications, including drug delivery systems and sutures .

1.2 Asymmetric Synthesis

In asymmetric synthesis, this compound is utilized for its ability to facilitate stereoselective reactions. For instance, it has been employed in the asymmetric addition to aldehydes, where it acts as a nucleophile. This application is particularly valuable in synthesizing chiral alcohols and other enantiomerically enriched compounds .

Reagent in Organic Synthesis

This compound serves as a versatile reagent in various organic transformations. It is commonly used for:

- Alkylation Reactions : DBZ can alkylate carbonyl compounds, including aldehydes and ketones, leading to the formation of alcohols. This reactivity is exploited in synthesizing complex organic molecules .

- Synthesis of Organometallic Compounds : As a source of butyl groups, this compound can be used to generate other organometallic species through transmetalation processes .

Materials Science Applications

3.1 Thin Film Deposition

This compound is also significant in materials science, particularly in the atomic layer deposition (ALD) of zinc oxide (ZnO) thin films. The compound serves as a precursor for ZnO, which is widely used in electronics and optoelectronics due to its semiconducting properties. Research indicates that this compound can form ZnO films with controlled thickness and morphology, enhancing their electrical and optical characteristics .

Table 1: Summary of this compound Applications

Mécanisme D'action

Zinc dibutyldithiocarbamate exerts its effects through its ability to form stable complexes with metal ions, particularly zinc. The sulfur atoms in the dithiocarbamate group act as binding sites for metal coordination, enhancing the compound’s catalytic properties . This coordination ability allows zinc dibutyldithiocarbamate to accelerate chemical reactions, such as rubber vulcanization, by facilitating the formation of cross-links between polymer chains .

Comparaison Avec Des Composés Similaires

- Zinc diethyldithiocarbamate

- Zinc dimethyldithiocarbamate

- Zinc dibutyl dithiophosphate

Comparison: Zinc dibutyldithiocarbamate is unique among similar compounds due to its balanced reactivity and low toxicity . While zinc diethyldithiocarbamate and zinc dimethyldithiocarbamate are also used as rubber accelerators, they may exhibit higher toxicity levels . Zinc dibutyl dithiophosphate, on the other hand, is primarily used as an antiwear agent in lubricants . The specific combination of butyl groups in zinc dibutyldithiocarbamate contributes to its effectiveness and safety in various applications .

Activité Biologique

Dibutylzinc (DBZ), a member of the organozinc compounds, is known for its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

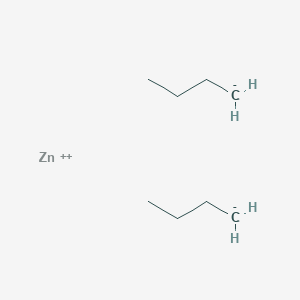

This compound is an organometallic compound with the formula . It is characterized by its high reactivity, particularly with moisture, leading to the formation of zinc oxide and butanol. Its pyrophoric nature necessitates careful handling in laboratory settings.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- Organometallic compounds like this compound exhibit significant antimicrobial activity against various bacterial strains. Research indicates that zinc ions can disrupt bacterial cell membranes, leading to cell lysis and death. The specific mechanism involves the interaction of zinc with thiol groups in proteins, which can alter protein structure and function, ultimately affecting cell viability.

-

Antioxidant Effects :

- Zinc plays a crucial role in cellular antioxidant defense mechanisms. This compound may enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress in cells. This property is particularly significant in studies related to neuroprotection and inflammation.

-

Cell Proliferation and Apoptosis :

- Studies have shown that this compound can influence cell cycle progression and apoptosis in various cell lines. It has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential. This effect is critical for developing potential anticancer therapies.

Table 1: Biological Activity of this compound

Case Studies

-

Anticancer Activity :

A study investigated the effects of this compound on HeLa cells, a cervical cancer line. The results indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers, including increased levels of cleaved caspases and PARP (poly (ADP-ribose) polymerase) . The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM. -

Neuroprotective Effects :

In a model of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects against neuronal cell death by enhancing antioxidant enzyme activity . This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress is a contributing factor. -

Antimicrobial Efficacy :

Research highlighted the antimicrobial properties of this compound against several pathogenic bacteria. In vitro assays revealed that this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Propriétés

IUPAC Name |

zinc;butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.Zn/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPBQSXQJMTVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH2-].CCC[CH2-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-90-0 | |

| Record name | Di-n-butylzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.